Aerugidiol

Description

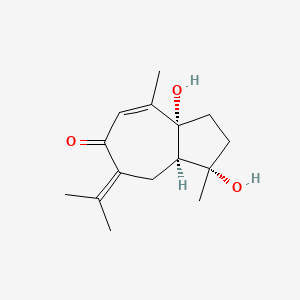

Structure

3D Structure

Properties

IUPAC Name |

(3S,3aR,8aR)-3,8a-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4-tetrahydroazulen-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-9(2)11-8-13-14(4,17)5-6-15(13,18)10(3)7-12(11)16/h7,13,17-18H,5-6,8H2,1-4H3/t13-,14+,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQJBPRUTQTCMW-ILXRZTDVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=C(C)C)CC2C1(CCC2(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C(=C(C)C)C[C@H]2[C@@]1(CC[C@]2(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318401 | |

| Record name | Aerugidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116425-35-5 | |

| Record name | Aerugidiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116425-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aerugidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemical Architecture of Aerugidiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aerugidiol is a naturally occurring guaiane-type sesquiterpenoid isolated from the rhizomes of various Curcuma species, including Curcuma aeruginosa.[1] As a member of the terpenoid class, which is known for significant structural diversity and a wide range of biological activities, this compound represents a molecule of interest for further investigation.[2] This document provides a comprehensive overview of the chemical structure of this compound, supported by spectroscopic data, a representative experimental protocol for its isolation and characterization, and a discussion of its potential biological significance based on related compounds.

Chemical Structure and Properties

This compound is a bridge-head oxygenated sesquiterpene, a structural characteristic that defines its chemical reactivity and three-dimensional conformation. Its molecular framework is built upon a guaiane skeleton, which consists of a fused five-membered and seven-membered ring system.

-

IUPAC Name : (3S,3aR,8aR)-3,8a-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4-tetrahydroazulen-6-one

-

Molecular Formula : C₁₅H₂₂O₃[2]

The structure features two hydroxyl groups, a conjugated carbonyl group, and an isopropylidene moiety, which contribute to its polarity and potential for hydrogen bonding. The stereochemistry of the molecule has been determined through advanced NMR techniques.

Spectroscopic Data for Structural Elucidation

The structure of this compound was primarily elucidated using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The key data are summarized below.

| Property / Technique | Data | Reference |

| Molecular Formula | C₁₅H₂₂O₃ | [2] |

| Molecular Weight | 250.33 g/mol | [2][3] |

| Melting Point | 150.0-150.5 °C | |

| Optical Rotation | [α]D = -17.0° (c 1.0, MeOH) | |

| Infrared (IR) | 3368 cm⁻¹ (hydroxyl), 1645 cm⁻¹ (conjugated carbonyl) | |

| EI-MS (m/z) | 250 (M⁺), 232 (M⁺-H₂O), 214 (M⁺-2H₂O), 174 | |

| ¹H-NMR (CDCl₃, ppm) | δ 1.25 (3H, s), 1.85 (3H, s), 2.08 (3H, s), 2.20 (3H, s), 5.50 (1H, s) | |

| ¹³C-NMR (CDCl₃, ppm) | δ 20.8, 21.2, 24.5, 26.8, 38.5, 46.8, 54.5, 82.0, 129.0, 134.4, 140.8, 154.9, 196.2 |

Experimental Protocols

The following is a representative protocol for the isolation and characterization of guaiane-type sesquiterpenoids like this compound from Curcuma species, based on established methodologies.[4][5][6]

Extraction

-

Plant Material : Fresh rhizomes of Curcuma aeruginosa (1.0 kg) are washed, powdered, and dried.

-

Maceration : The powdered rhizomes are extracted with methanol (3 x 5 L) at room temperature for 72 hours.

-

Concentration : The combined methanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

-

Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with n-hexane, chloroform, and ethyl acetate to separate compounds based on polarity.

-

Column Chromatography : The chloroform-soluble fraction, typically rich in sesquiterpenoids, is subjected to column chromatography on silica gel.

-

Elution Gradient : The column is eluted with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity.

-

Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are combined.

-

Further Purification : The combined fractions are further purified by repeated column chromatography, potentially using a different stationary phase like Sephadex LH-20 or by preparative HPLC, to yield pure this compound.

Structure Characterization

-

Mass Spectrometry : High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula.

-

NMR Spectroscopy : ¹H-NMR, ¹³C-NMR, and 2D-NMR experiments (COSY, HSQC, HMBC, NOESY) are conducted to establish the carbon skeleton, proton-proton and proton-carbon correlations, and the relative stereochemistry of the molecule.

Putative Biological Activity and Signaling Pathway

While the specific biological activity of this compound has not been extensively reported, many guaiane-type sesquiterpenoids isolated from Curcuma species are known to possess significant anti-inflammatory and antioxidant properties.[1][7] For instance, related compounds have been shown to inhibit the production of nitric oxide (NO) and activate the Nrf2-ARE antioxidant pathway.[1]

Based on this evidence, a putative mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways. These pathways are critical in the cellular response to inflammatory stimuli like lipopolysaccharide (LPS).

Caption: Putative inhibition of LPS-induced inflammatory pathways by this compound.

This diagram illustrates a hypothesized mechanism where this compound may inhibit the activation of IKK and MAPK, key signaling molecules activated by LPS binding to Toll-like receptor 4 (TLR4). This inhibition would prevent the translocation of the transcription factor NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines. It must be emphasized that this pathway is speculative for this compound and is based on the known activities of structurally related compounds. Further research is required to validate this hypothesis.

Conclusion

This compound is a well-characterized guaiane-type sesquiterpenoid with a defined chemical structure. While its isolation and structural elucidation are firmly established, its biological activities remain an open area for investigation. The potential for anti-inflammatory or other pharmacological effects, suggested by its structural similarity to other bioactive sesquiterpenoids from the Curcuma genus, makes this compound a compelling candidate for future research in drug discovery and development.

References

- 1. Guaiane-type sesquiterpenes from Curcumawenyujin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Progress on Sesquiterpenoids of Curcumae Rhizoma and Their Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. researchgate.net [researchgate.net]

- 5. impactfactor.org [impactfactor.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Enigmatic Aerugidiol: A Deep Dive into its Natural Occurrence and Biosynthesis

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the natural occurrence and proposed biosynthesis of aerugidiol, a unique bridge-head oxygenated guaiane sesquiterpene. This document collates available scientific data to serve as a foundational resource for professionals in natural product chemistry, pharmacology, and drug development.

Natural Occurrence of this compound

This compound is a sesquiterpenoid that has been isolated from the rhizomes of Curcuma aeruginosa Roxb., a plant belonging to the Zingiberaceae family, commonly known as "black turmeric". This plant has a history of use in traditional medicine in Southeast Asia. While a variety of sesquiterpenoids have been identified from C. aeruginosa, this compound is distinguished by its bridge-head oxygenated guaiane skeleton.

Quantitative data on the specific yield of this compound from C. aeruginosa rhizomes is not extensively reported in publicly available literature. However, studies on the chemical composition of the essential oil and various extracts of C. aeruginosa provide context on the abundance of sesquiterpenoids.

| Plant Material | Extraction Method | Major Components Identified | Reported Yield | Reference |

| Curcuma aeruginosa rhizomes | Methanol extraction, followed by chromatographic separation | This compound | Not specified in abstract | Masuda et al., 1991 |

| Curcuma aeruginosa rhizomes | Hydrodistillation | Curzerenone (33.8%), 1,8-cineole (13.5%), camphor (6.7%) | 0.07% w/w (essential oil) | |

| Curcuma aeruginosa rhizomes | Hexane extraction | Curcumenol (59.56 ± 1.56 mg/g crude extract), furanodienone (5.70 ± 0.26 mg/g crude extract) | Not specified for this compound | [1] |

| Curcuma aeruginosa rhizomes | Methanol extraction | Pyrocurzerenone, dehydrochromolaenin, curzeone, linderazulene, curzerenone, 8,12-epoxy-1(10),4(15),7,11-germacratetraen-6-one | Not specified for individual compounds | [2] |

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on the well-established principles of terpenoid biosynthesis in plants, a putative pathway can be proposed. The biosynthesis of sesquiterpenes, including the guaiane skeleton of this compound, originates from farnesyl pyrophosphate (FPP) in the cytosol.

The proposed biosynthetic pathway for this compound likely involves the following key steps:

-

Cyclization of Farnesyl Pyrophosphate (FPP): The initial and crucial step is the cyclization of the linear precursor, FPP, catalyzed by a specific terpene synthase (TPS). For the formation of the guaiane skeleton, this typically proceeds through a germacrene intermediate. A germacrene A synthase would catalyze the formation of a germacradienyl cation, which then rearranges and cyclizes to form the characteristic 5/7 bicyclic core of the guaiane skeleton.

-

Hydroxylation and Oxidation: Following the formation of the guaiane hydrocarbon backbone, a series of post-cyclization modifications occur, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). These enzymes are responsible for introducing hydroxyl groups and other oxygen functionalities. The presence of two hydroxyl groups and a ketone in this compound suggests the involvement of multiple specific CYP450s. The formation of the bridge-head hydroxyl group is a particularly notable step that imparts structural rigidity to the molecule.

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

Experimental Protocols

General Protocol for the Isolation of Sesquiterpenoids from Curcuma aeruginosa Rhizomes

The following is a generalized experimental protocol for the isolation of sesquiterpenoids, including this compound, from the rhizomes of C. aeruginosa, based on methodologies reported in the literature for related compounds.

3.1.1. Plant Material and Extraction

-

Collection and Preparation: Fresh rhizomes of Curcuma aeruginosa are collected, washed, and sliced. The sliced rhizomes are then air-dried or freeze-dried to remove moisture. The dried material is ground into a fine powder.

-

Extraction: The powdered rhizome material is subjected to solvent extraction. Methanol is a commonly used solvent for initial extraction. Maceration or Soxhlet extraction can be employed. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

3.1.2. Fractionation and Isolation

-

Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The fraction containing the compounds of interest (typically the less polar fractions for sesquiterpenoids) is subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the components.

-

Further Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are further purified using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to yield the pure compound.

3.1.3. Structure Elucidation

The structure of the isolated pure compound is determined using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments to determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

Below is a workflow diagram for a typical isolation protocol.

Signaling Pathways and Biological Activity

To date, there is a lack of specific research on the signaling pathways in which this compound may be involved. The biological activities of this compound have not been extensively studied, and this represents a significant area for future research. Many sesquiterpenoids isolated from Curcuma species have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Given its unique structure, this compound presents an interesting candidate for pharmacological screening.

Conclusion and Future Directions

This compound stands out as a structurally intriguing natural product from Curcuma aeruginosa. While its natural occurrence has been established, there is a clear need for further research to quantify its abundance in the plant, fully elucidate its biosynthetic pathway, and investigate its potential biological activities. The proposed biosynthetic pathway provides a roadmap for future studies, which could involve the identification and characterization of the specific terpene synthases and cytochrome P450 monooxygenases responsible for its formation. Such studies would not only advance our understanding of terpenoid biosynthesis in the Zingiberaceae family but could also open avenues for the biotechnological production of this compound and related compounds for potential therapeutic applications.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Aerugidiol: Physical, Chemical, and Putative Biological Properties

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a sesquiterpene isolated from Curcuma aeruginosa. Due to a lack of direct studies on its biological activity, this guide also presents potential therapeutic applications and detailed experimental protocols based on the activities of structurally related compounds found in the same plant species.

Chemical and Physical Properties

This compound is a bridge-head oxygenated guaiane sesquiterpene. Its structure was first elucidated by Masuda and colleagues in 1991.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₃ | Masuda et al., 1991 |

| Molecular Weight | 250.33 g/mol | Masuda et al., 1991 |

| Appearance | Colorless plates | Masuda et al., 1991 |

| Melting Point | 150.0-150.5 °C | Masuda et al., 1991 |

| Optical Rotation | [α]D²⁶ -17.0° (c 1.0, MeOH) | Masuda et al., 1991 |

| Solubility | Soluble in Methanol, DMSO | Masuda et al., 1991 |

| CAS Number | 116425-35-5 | - |

Spectral Data

The structural elucidation of this compound was based on the following spectral data. While complete peak lists for ¹H and ¹³C NMR are not publicly available, the key spectral features are summarized below.

Table 2: Spectral Data for this compound

| Spectrum | Key Features | Source |

| IR (Infrared) | 3368 cm⁻¹ (hydroxyl group), 1645 cm⁻¹ (conjugated carbonyl group) | Masuda et al., 1991 |

| MS (Mass Spec) | EI-MS m/z (%): 250 (M⁺, 1), 232 (M⁺-H₂O, 10), 214 (M⁺-2H₂O, 8), 174 (100) | Masuda et al., 1991 |

| ¹³C NMR | One carbonyl carbon, four olefinic carbons, two oxygenated carbons, and eight aliphatic carbons were observed. | Masuda et al., 1991 |

| 2D NMR | Structure confirmed by HH-COSY, COLOC, and NOESY experiments. | Masuda et al., 1991 |

Experimental Protocols

Isolation of Sesquiterpenoids from Curcuma aeruginosa

The following is a general protocol for the isolation of sesquiterpenoids, including this compound, from the rhizomes of Curcuma aeruginosa, based on methodologies reported for similar compounds from this plant.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: Fresh rhizomes of Curcuma aeruginosa are washed, sliced, and macerated with methanol at room temperature for 72 hours. The extract is then filtered and concentrated under reduced pressure.

-

Partitioning: The crude methanol extract is suspended in water and successively partitioned with n-hexane and ethyl acetate. The ethyl acetate fraction, which typically contains sesquiterpenoids, is collected and dried.

-

Column Chromatography: The dried ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity.

-

Purification: Fractions containing compounds with similar TLC profiles to that reported for this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) or recrystallization to yield pure this compound.

Putative Biological Activities and Experimental Protocols

While no biological activities have been reported specifically for this compound, other sesquiterpenoids from Curcuma aeruginosa have demonstrated anti-inflammatory, anticancer, and antibacterial properties. It is therefore hypothesized that this compound may possess similar activities. The following are standard protocols to test these hypotheses.

Anti-inflammatory Activity

Hypothesis: this compound may inhibit the production of pro-inflammatory cytokines.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Caption: Workflow for the in vitro anti-inflammatory assay.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS.

-

Incubation: The plate is incubated for 24 hours at 37°C in a 5% CO₂ incubator.

-

Griess Assay: After incubation, the cell supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measurement: The absorbance is measured at 540 nm using a microplate reader. The percentage of nitric oxide inhibition is calculated relative to the LPS-treated control.

Anticancer Activity

Hypothesis: this compound may exhibit cytotoxic effects against cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

Caption: Workflow for the in vitro anticancer (cytotoxicity) assay.

Methodology:

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: The cells are treated with a range of concentrations of this compound and incubated for 24 to 72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at 570 nm. The half-maximal inhibitory concentration (IC₅₀) is calculated to determine the cytotoxic potential of this compound.

Antibacterial Activity

Hypothesis: this compound may inhibit the growth of pathogenic bacteria.

Experimental Protocol: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition of bacterial growth.

Caption: Workflow for the antibacterial agar well diffusion assay.

Methodology:

-

Inoculation: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is uniformly spread on the surface of a Mueller-Hinton agar plate.

-

Well Creation: Wells of a defined diameter are aseptically punched into the agar.

-

Sample Addition: A specific volume of the this compound solution (at various concentrations) is added to each well. A solvent control and a standard antibiotic are also included.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters to determine the antibacterial activity.

Signaling Pathways

Currently, there is no information available regarding the specific signaling pathways modulated by this compound. Should future studies demonstrate anti-inflammatory or anticancer activity, further investigation into pathways such as NF-κB, MAPK, or apoptosis-related pathways would be warranted.

Conclusion

This compound is a structurally characterized sesquiterpene from Curcuma aeruginosa with defined physical and chemical properties. While its biological activities remain unexplored, its structural similarity to other bioactive compounds from the same plant suggests potential as an anti-inflammatory, anticancer, or antibacterial agent. The experimental protocols provided in this guide offer a framework for future research to elucidate the therapeutic potential of this natural product.

Unraveling the Biological Potential of Aerugidiol: A Technical Overview

Disclaimer: The term "Aerugidiol" does not correspond to a recognized compound in the current scientific literature. It is plausible that this name is a typographical error. This guide, therefore, explores the biological activities of compounds with similar nomenclature, namely the essential oil of Curcuma aeruginosa and metabolites from the bacterium Pseudomonas aeruginosa. This exploration is based on the phonetic resemblance of "this compound" to these terms and is intended to provide relevant information on potentially related natural products.

Anticancer Activity of Curcuma aeruginosa Essential Oil

The essential oil extracted from the rhizomes of Curcuma aeruginosa, a plant species, has demonstrated notable cytotoxic effects against cancer cell lines. This section summarizes the available quantitative data and the methodologies used to assess its anticancer potential.

Data Presentation: Cytotoxicity of Curcuma aeruginosa Essential Oil (CAEO)

| Cell Line | IC50 (µg/mL) | Reference |

| K562 (Leukemia) | 13.43 ± 1.09 | [1] |

| MCF-7 (Breast Cancer) | 20.18 ± 1.20 | [1] |

IC50: The half-maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%.

Experimental Protocols

The cytotoxicity of Curcuma aeruginosa essential oil (CAEO) was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

-

Cell Culture: K562 and MCF-7 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells were seeded in 96-well plates and treated with various concentrations of CAEO for a specified period.

-

MTT Incubation: After treatment, the MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

-

Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The IC50 value was calculated by plotting the percentage of cell viability against the concentration of the CAEO.

Flow cytometry was employed to investigate the effect of CAEO on apoptosis and the cell cycle.[1]

-

Cell Preparation: Cancer cells were treated with CAEO for a defined time, then harvested and washed.

-

Staining:

-

Apoptosis: Cells were stained with Annexin V (to detect early apoptotic cells) and propidium iodide (PI) (to detect late apoptotic and necrotic cells).

-

Cell Cycle: Cells were fixed and stained with a fluorescent dye that binds to DNA, such as PI.

-

-

Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis or the cell cycle (G1, S, G2/M). A significant increase in the sub-G1 population is indicative of apoptosis.[1]

The wound-healing assay was used to assess the effect of CAEO on cancer cell migration.[1]

-

Cell Monolayer: A confluent monolayer of cancer cells was created in a culture dish.

-

"Wound" Creation: A scratch or "wound" was made through the cell monolayer using a sterile pipette tip.

-

Treatment: The cells were then treated with CAEO.

-

Imaging: The wound area was imaged at different time points (e.g., 0, 12, and 24 hours).

-

Analysis: The rate of wound closure was measured to determine the extent of cell migration. Inhibition of cell migration is observed as a slower wound closure compared to untreated control cells.[1]

Signaling Pathways

The study on Curcuma aeruginosa essential oil indicated that it triggered apoptosis, as evidenced by an increase in the sub-G1 cell population.[1] While the specific signaling pathways were not fully elucidated in the provided information, the induction of apoptosis in cancer cells often involves cascades of signaling molecules.

Biological Activities of Pseudomonas aeruginosa Metabolites

Pseudomonas aeruginosa is a bacterium known to produce a variety of secondary metabolites with diverse biological activities. These activities are often regulated by complex signaling pathways within the bacterium.

Signaling Pathways in Pseudomonas aeruginosa

P. aeruginosa utilizes hierarchical signaling pathways to control the production of specialized metabolites, many of which have defined biological activities. These pathways are crucial for the bacterium's virulence and adaptation.[2] Key signaling systems include the las, rhl, and pqs quorum-sensing systems.[2][3]

This intricate network controls the expression of genes responsible for producing various bioactive molecules. While the term "this compound" is not found, it is conceivable that novel, uncharacterized metabolites from P. aeruginosa could possess biological activities that warrant further investigation. The study of such compounds would involve isolation, structure elucidation, and subsequent screening for anticancer, anti-inflammatory, and antimicrobial properties using standard experimental protocols, such as those described for Curcuma aeruginosa essential oil.

References

Aerugidiol: A Sesquiterpenoid Secondary Metabolite from Curcuma aeruginosa

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Aerugidiol, a guaiane-type sesquiterpenoid, has been identified as a secondary metabolite within the rhizomes of Curcuma aeruginosa, a plant belonging to the Zingiberaceae family. While research on this specific compound is nascent, its classification as a sesquiterpenoid positions it within a class of natural products known for a wide array of biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties and a generalized framework for its isolation and characterization. Furthermore, it delves into the broader context of sesquiterpenoid biosynthesis in plants and the potential biological roles of these compounds, offering a valuable resource for researchers investigating novel plant-derived secondary metabolites for potential therapeutic applications.

Introduction to this compound and Plant Secondary Metabolites

Secondary metabolites are organic compounds produced by plants that are not directly involved in the normal growth, development, or reproduction of the organism. Instead, they often play a crucial role in the plant's interaction with its environment, serving as defense compounds against herbivores, pathogens, and abiotic stressors, or as signaling molecules.

This compound is classified as a sesquiterpenoid, a large and diverse class of terpenes built from three isoprene units. It was first isolated from the rhizomes of Curcuma aeruginosa[1]. While specific quantitative data on the concentration of this compound in C. aeruginosa is not extensively documented in current literature, the plant is known to be a rich source of various sesquiterpenoids.

Table 1: Selected Secondary Metabolites Identified in Curcuma aeruginosa

| Compound Class | Examples | Reported Biological Activities of Extracts/Related Compounds |

| Sesquiterpenoids | This compound, Curcumenol, Furanodienone, Germacrone | Antibacterial, Anti-inflammatory, Anticancer, Antiviral |

| Monoterpenoids | 1,8-Cineole, Camphor | Antimicrobial |

| Flavonoids | - | Antioxidant, Antibacterial |

| Curcuminoids | Curcumin, Demethoxycurcumin | Anti-inflammatory, Antioxidant |

Note: The biological activities listed are based on studies of Curcuma aeruginosa extracts or related compounds and may not be directly attributed to this compound itself.

Biosynthesis of Guaiane-Type Sesquiterpenoids in Plants

The biosynthesis of sesquiterpenoids in plants originates from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce the five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl pyrophosphate synthase (FPPS), yields the C15 precursor, farnesyl pyrophosphate (FPP).

From FPP, the vast diversity of sesquiterpenoid skeletons is generated by a class of enzymes known as sesquiterpene synthases (Sesqui-TPS). For guaiane-type sesquiterpenoids like this compound, a Sesqui-TPS would catalyze the cyclization of FPP to form the characteristic bicyclic guaiane core. Subsequent modifications, such as hydroxylation, oxidation, and acylation, are carried out by enzymes like cytochrome P450 monooxygenases (P450s) and transferases to produce the final this compound structure.

Experimental Protocols: Isolation and Characterization of this compound

The following is a generalized protocol for the isolation and characterization of this compound from Curcuma aeruginosa rhizomes, based on methods reported for other sesquiterpenoids from this plant.

Extraction

-

Preparation of Plant Material: Obtain fresh rhizomes of Curcuma aeruginosa. Clean the rhizomes thoroughly to remove soil and debris. Slice the rhizomes into thin pieces and air-dry or freeze-dry them to remove moisture. Grind the dried rhizomes into a fine powder.

-

Solvent Extraction: Macerate the powdered rhizome material in a suitable organic solvent, such as methanol or ethanol, at room temperature for 24-48 hours. The ratio of plant material to solvent should be approximately 1:10 (w/v). Repeat the extraction process three times to ensure exhaustive extraction.

-

Concentration: Combine the solvent extracts and filter them to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation and Purification

-

Liquid-Liquid Partitioning: Suspend the crude extract in a mixture of water and a non-polar solvent (e.g., n-hexane) and perform liquid-liquid partitioning to separate compounds based on their polarity. Subsequently, partition the aqueous layer with solvents of increasing polarity, such as dichloromethane and ethyl acetate.

-

Column Chromatography: Subject the fraction containing the compounds of interest (likely the less polar fractions for sesquiterpenoids) to column chromatography on silica gel. Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Further Purification: Collect the fractions from the column and monitor them by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles. Further purify the fractions containing the target compound using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to isolate pure this compound.

Structure Elucidation

-

Spectroscopic Analysis: Determine the structure of the isolated compound using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure and stereochemistry.

-

Potential Role of this compound as a Secondary Metabolite

While the specific biological role of this compound in Curcuma aeruginosa has not been fully elucidated, the known activities of other sesquiterpenoids from the Curcuma genus suggest several potential functions. These compounds often act as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack. They can also serve as feeding deterrents to herbivores.

The antibacterial and anti-inflammatory properties reported for extracts of C. aeruginosa suggest that its constituent sesquiterpenoids, including this compound, likely contribute to the plant's defense mechanisms. Further research is needed to determine the specific bioactivity of purified this compound and its ecological significance for the plant.

Conclusion and Future Directions

This compound represents a promising, yet understudied, secondary metabolite from Curcuma aeruginosa. As a member of the sesquiterpenoid class, it holds potential for various biological activities that could be harnessed for pharmaceutical or agricultural applications. This guide provides a foundational understanding for researchers interested in this compound, outlining its chemical context, a proposed biosynthetic pathway, and a generalized methodology for its study.

Future research should focus on:

-

Developing a validated method for the quantification of this compound in C. aeruginosa.

-

Elucidating the specific biosynthetic pathway and the enzymes involved in its formation.

-

Conducting comprehensive bioactivity screening of purified this compound to determine its antimicrobial, anti-inflammatory, and other potential therapeutic effects.

-

Investigating the ecological role of this compound in the defense mechanisms of C. aeruginosa.

By addressing these research gaps, the scientific community can unlock the full potential of this compound as a valuable natural product.

References

Preliminary in vitro studies on Aerugidiol.

An In-depth Technical Guide on the Preliminary In Vitro Studies of Aerugidiol and Related Sesquiterpenes from Curcuma aeruginosa

Disclaimer: Direct in vitro studies quantifying the biological activities of pure this compound are limited in publicly available literature. This guide summarizes the existing preliminary in vitro data on extracts from Curcuma aeruginosa, the natural source of this compound, and related sesquiterpenes to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

This compound is a bridge-head oxygenated sesquiterpene isolated from the rhizomes of Curcuma aeruginosa Roxb., a plant belonging to the Zingiberaceae family. Traditional medicine has utilized this plant for various purposes, and recent scientific interest has focused on its rich composition of bioactive sesquiterpenoids. While numerous sesquiterpenes have been identified from C. aeruginosa, in vitro studies have primarily focused on crude extracts or more abundant constituents. This document compiles the available preliminary in vitro data to shed light on the potential therapeutic properties of compounds from this plant, with a contextual focus on this compound.

In Vitro Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of C. aeruginosa extracts, with this compound being identified as one of the key sesquiterpene constituents likely contributing to this activity. The primary in vitro model for this assessment has been the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Data Presentation: Inhibition of Nitric Oxide Production

The following table summarizes the quantitative data for the anti-inflammatory activity of a C. aeruginosa rhizome ethanol extract.

| Test Substance | Bioassay | Cell Line | IC₅₀ (µg/mL) |

| C. aeruginosa Ethanol Extract | Nitric Oxide (NO) Inhibition | RAW 264.7 | 29.03 ± 4.37[1] |

Note: this compound was identified as one of 17 sesquiterpenes in this extract, suggesting it contributes to the observed activity[1].

Experimental Protocol: Nitric Oxide Inhibition Assay

Objective: To evaluate the inhibitory effect of a test compound on the production of nitric oxide in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (e.g., C. aeruginosa extract, pure this compound)

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well culture plates

-

Spectrophotometer (540 nm)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

-

Nitrite Measurement: a. After incubation, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent Component A to the supernatant and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is proportional to the absorbance.

-

Calculation: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value from the dose-response curve.

Visualization: LPS-Induced Pro-inflammatory Signaling Pathway

Caption: LPS-induced inflammatory pathway leading to Nitric Oxide (NO) production in macrophages.

In Vitro Cytotoxic Activity

While data on the cytotoxic effects of pure this compound is not available, studies on extracts of C. aeruginosa indicate potential anticancer activity.

Data Presentation: Cytotoxicity of C. aeruginosa Extracts

The following table presents the cytotoxic activity of n-hexane and chloroform fractions from C. aeruginosa rhizomes against various human cancer cell lines.

| Test Substance | Cell Line | Cell Type | IC₅₀ (µg/mL) |

| n-hexane fraction | MCF-7 | Breast Carcinoma | < 100 |

| Ca-ski | Cervical Carcinoma | < 100 | |

| Chloroform fraction | MCF-7 | Breast Carcinoma | < 100 |

| Ca-ski | Cervical Carcinoma | < 100 |

Note: The extracts were reported as non-toxic against Hela S3, T-47D, and normal Vero cell lines (IC₅₀ > 500 µg/mL).

Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of a test compound on cancer cells by measuring metabolic activity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete culture medium appropriate for the cell line

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well culture plates

-

Spectrophotometer (570 nm)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value from the dose-response curve.

Visualization: In Vitro Cytotoxicity Testing Workflow

Caption: General workflow for determining the in vitro cytotoxicity of a compound.

In Vitro Antimicrobial Activity

Specific data on the antimicrobial activity of pure this compound is currently unavailable. However, other sesquiterpenes isolated from Curcuma species have demonstrated antimicrobial properties.

Data Presentation: Antimicrobial Activity of a Related Sesquiterpene

The following table provides an example of the antimicrobial activity of ar-turmerone, a sesquiterpene from a related Curcuma species, to serve as a reference.

| Test Compound | Microorganism | MIC (µg/mL) |

| ar-turmerone | Staphylococcus aureus | 15.6 |

| Escherichia coli | 62.5 | |

| Candida albicans | 62.5 |

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound

-

96-well microtiter plates

-

Inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria)

-

Spectrophotometer or visual inspection

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density.

Visualization: Workflow for MIC Determination

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) via broth microdilution.

References

An In-depth Technical Guide to the Functional Groups of Aerugidiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aerugidiol, a bridge-head oxygenated guaiane sesquiterpene, was first isolated from the rhizomes of Curcuma aeruginosa. Its unique chemical structure presents several functional groups that are key to its reactivity and potential biological activity. This technical guide provides a detailed analysis of the functional groups present in this compound, supported by established analytical methodologies for their identification. The information herein is intended to support research, drug discovery, and development efforts focused on this natural product.

Identified Functional Groups in this compound

Based on its elucidated structure, "(3S,3aR,8aR)-3,8a-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4-tetrahydroazulen-6-one," this compound possesses two primary types of functional groups: hydroxyl (alcohol) and ketone . The presence of a carbon-carbon double bond (alkene) is also noted within the ring structure and the propan-2-ylidene substituent.

Data Presentation

The identification of these functional groups is typically confirmed through spectroscopic analysis. While the specific experimental data for this compound is detailed in the primary literature, the following table summarizes the characteristic quantitative data from Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy used to identify the core functional groups.

| Functional Group | Analytical Technique | Characteristic Signal/Peak |

| Hydroxyl (-OH) | Infrared (IR) Spectroscopy | Broad absorption band in the 3500-3200 cm⁻¹ region (O-H stretching) |

| ¹H-NMR Spectroscopy | Chemical shift typically between 1-5 ppm (can be broad and exchangeable with D₂O) | |

| ¹³C-NMR Spectroscopy | Carbon attached to -OH typically appears at a chemical shift of 50-80 ppm | |

| Ketone (C=O) | Infrared (IR) Spectroscopy | Strong, sharp absorption band in the 1750-1680 cm⁻¹ region (C=O stretching) |

| ¹³C-NMR Spectroscopy | Carbonyl carbon exhibits a characteristic downfield chemical shift in the 190-220 ppm range | |

| Alkene (C=C) | Infrared (IR) Spectroscopy | Absorption band in the 1680-1620 cm⁻¹ region (C=C stretching) |

| ¹H-NMR Spectroscopy | Vinylic protons typically have chemical shifts in the 4.5-6.5 ppm range | |

| ¹³C-NMR Spectroscopy | Sp² hybridized carbons appear in the 100-150 ppm range |

Note: The precise spectroscopic values for this compound can be found in: Masuda, T., Jitoe, A., & Nakatani, N. (1991). Structure of this compound, a new bridge-head oxygenated guaiane sesquiterpene. Chemistry Letters, 20(9), 1625-1628.

Mandatory Visualization

The logical relationship of the key functional groups within the core structure of this compound is depicted in the following diagram:

Caption: Functional groups of this compound.

Experimental Protocols

The identification and structural elucidation of this compound's functional groups rely on standard and well-established experimental protocols in organic chemistry.

Infrared (IR) Spectroscopy

Objective: To identify the presence of hydroxyl and carbonyl (ketone) functional groups through their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation: A small, pure sample of this compound is dissolved in a suitable solvent that has minimal IR absorbance in the regions of interest (e.g., chloroform or carbon tetrachloride). Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding the sample with dry KBr and pressing it into a thin, transparent disk.

-

Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used.

-

Data Acquisition: A background spectrum of the solvent or KBr pellet is first recorded. The sample is then placed in the spectrometer's beam path, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Analysis: The resulting spectrum is analyzed for characteristic absorption bands. The presence of a broad band in the 3500-3200 cm⁻¹ region is indicative of the O-H stretch of the hydroxyl groups. A strong, sharp peak in the 1750-1680 cm⁻¹ range confirms the C=O stretch of the ketone group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms, confirming the connectivity and placement of the functional groups.

Methodology:

-

Sample Preparation: A few milligrams of pure this compound are dissolved in a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H-NMR: A proton NMR spectrum is acquired. The chemical shifts, integration, and coupling patterns of the signals are analyzed. Protons on carbons adjacent to the hydroxyl and ketone groups will show characteristic downfield shifts. The protons of the hydroxyl groups themselves may appear as broad singlets and can be confirmed by D₂O exchange, where the -OH peak disappears.

-

¹³C-NMR: A carbon-13 NMR spectrum is acquired. The chemical shift of each carbon atom is determined. The carbon of the ketone's carbonyl group will appear significantly downfield (typically >190 ppm). Carbons bearing the hydroxyl groups will also have characteristic shifts.

-

2D-NMR (COSY, HSQC, HMBC): To establish the complete structure and unequivocally assign all signals, a suite of two-dimensional NMR experiments is typically performed.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton.

-

-

By combining the data from these spectroscopic techniques, the precise structure of this compound and the nature and location of its functional groups can be definitively determined.

Unraveling the Stereochemical Intricacies of Aerugidiol: A Technical Guide

For Immediate Release

Osaka, Japan - Aerugidiol, a bridge-head oxygenated guaiane sesquiterpene, presents a fascinating case study in stereochemical determination. Isolated from the rhizomes of Curcuma aeruginosa, this natural product possesses a complex three-dimensional architecture that has been elucidated through a combination of spectroscopic and chemical methods. This technical guide provides an in-depth analysis of the stereochemistry of this compound, catering to researchers, scientists, and professionals in drug development.

This compound, with the molecular formula C₁₅H₂₂O₃, features a guaiane skeleton characterized by a fused five-seven carbon ring system. The stereochemical complexity arises from multiple chiral centers, the precise spatial arrangement of which is crucial for its biological activity and potential therapeutic applications. The absolute configuration of this compound has been determined as (3S,3aR,8aR)-3,8a-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4-tetrahydroazulen-6-one[1].

Elucidation of Relative and Absolute Stereochemistry

The definitive assignment of this compound's stereochemistry was first reported by Masuda and colleagues in 1991[2]. The determination of the relative and absolute configuration of the chiral centers at positions 3, 3a, and 8a was achieved through a multi-faceted approach, primarily relying on advanced spectroscopic techniques.

Spectroscopic Data

A summary of the key quantitative data that underpins the stereochemical assignment of this compound is presented below. This data is critical for comparative analysis and for understanding the basis of the structural elucidation.

| Parameter | Value | Method | Reference |

| Molecular Formula | C₁₅H₂₂O₃ | Mass Spectrometry | [2] |

| Optical Rotation | Data not available in searched sources | Polarimetry | |

| ¹H NMR | Specific chemical shifts and coupling constants not detailed in searched sources | NMR Spectroscopy | [2] |

| ¹³C NMR | Specific chemical shifts not detailed in searched sources | NMR Spectroscopy | [2] |

| Circular Dichroism | Specific Cotton effects not detailed in searched sources | CD Spectroscopy |

Key Experimental Methodologies

The determination of the stereochemistry of complex natural products like this compound relies on a suite of sophisticated experimental protocols. The following sections detail the likely methodologies employed in the original structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 2D techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), is a cornerstone for determining the relative stereochemistry of organic molecules. By identifying protons that are close in space, NOESY experiments allow for the deduction of the spatial arrangement of atoms and substituents.

Experimental Protocol for NOESY:

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃ or C₆D₆).

-

Data Acquisition: A 2D NOESY spectrum is acquired on a high-field NMR spectrometer. The mixing time is optimized to observe key NOE correlations.

-

Data Processing and Analysis: The resulting 2D spectrum is processed to identify cross-peaks that indicate through-space interactions between protons. The intensities of these cross-peaks are inversely proportional to the sixth power of the distance between the protons, providing crucial information about the molecule's conformation and relative stereochemistry.

The logical workflow for using NOESY data to determine relative stereochemistry is depicted in the following diagram:

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules, particularly those containing chromophores like the enone system in this compound. By comparing the experimental CD spectrum with that of known compounds or with theoretical calculations, the absolute stereochemistry can be assigned.

Experimental Protocol for CD Spectroscopy:

-

Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: The CD spectrum is recorded on a spectropolarimeter over a relevant wavelength range, typically encompassing the electronic transitions of the chromophores.

-

Data Analysis: The signs and intensities of the Cotton effects in the CD spectrum are analyzed and compared to established rules (e.g., the Octant Rule for ketones) or to the spectra of structurally related compounds with known absolute configurations.

The logical relationship for assigning absolute configuration using CD spectroscopy is as follows:

Biosynthetic Pathway Considerations

While not a direct method for stereochemical determination of an isolated compound, understanding the biosynthetic pathway can provide insights into the likely stereochemical outcomes of enzymatic reactions. The biosynthesis of sesquiterpenes like this compound involves a series of stereospecific enzymatic cyclizations and oxidations of farnesyl pyrophosphate. The stereoselectivity of the terpene synthases and subsequent modifying enzymes dictates the final stereochemistry of the natural product.

The general biosynthetic pathway leading to guaiane sesquiterpenes can be visualized as follows:

Conclusion

The stereochemistry of this compound has been unequivocally established as (3S,3aR,8aR) through the application of powerful spectroscopic techniques. This in-depth understanding of its three-dimensional structure is fundamental for ongoing research into its biological properties and for guiding synthetic efforts aimed at producing this compound and its analogs for potential therapeutic use. The methodologies outlined in this guide represent standard practices in the field of natural product chemistry for the stereochemical elucidation of complex molecules.

References

Methodological & Application

Application Note: Extraction of Aerugidiol from Curcuma aeruginosa Rhizomes

Abstract

This document provides a detailed protocol for the extraction and isolation of aerugidiol, a sesquiterpene found in the rhizomes of Curcuma aeruginosa Roxb. The methodology is compiled from established procedures for the isolation of sesquiterpenoids from this plant. While quantitative data for this compound is not extensively available, this protocol offers a robust starting point for researchers. This guide is intended for researchers, scientists, and professionals in drug development interested in isolating and studying this natural compound.

Introduction

Curcuma aeruginosa Roxb., also known as black turmeric, is a perennial herb belonging to the Zingiberaceae family.[1] Its rhizomes are a rich source of various bioactive compounds, including a variety of sesquiterpenes.[1][2] Among these is this compound, a sesquiterpene that has been isolated from the rhizomes of this plant.[2] The rhizomes of C. aeruginosa have been traditionally used in Southeast Asia for treating various ailments, and its extracts have demonstrated a range of pharmacological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.[2][3] This protocol details a comprehensive methodology for the extraction and isolation of this compound for further scientific investigation.

Materials and Methods

2.1. Plant Material

Fresh rhizomes of Curcuma aeruginosa should be collected and botanically authenticated. The rhizomes are then cleaned, cut into small pieces, and air-dried in the shade before being ground into a fine powder.[1]

2.2. Reagents and Solvents

-

Methanol (MeOH), technical grade

-

n-Hexane, technical grade

-

Ethyl acetate (EtOAc), technical grade

-

Dichloromethane (DCM), technical grade

-

Silica gel for column chromatography

-

Pre-coated silica gel plates for Thin Layer Chromatography (TLC)

-

Anisaldehyde-sulfuric acid reagent for visualization on TLC

2.3. Equipment

-

Maceration vessels

-

Rotary vacuum evaporator

-

Separating funnel

-

Vacuum Liquid Chromatography (VLC) apparatus

-

Gravity Column Chromatography (GCC) apparatus

-

TLC tank and plates

-

Standard laboratory glassware

Experimental Protocol: Extraction and Isolation of this compound

This protocol is adapted from methods used for the successful isolation of other sesquiterpenoids from C. aeruginosa.[1][4]

Step 1: Maceration (Initial Extraction)

-

Weigh the powdered rhizomes of C. aeruginosa.

-

Place the powder into a large maceration vessel.

-

Add methanol to the vessel to fully submerge the powder.

-

Allow the maceration to proceed for 3 x 24 hours at room temperature, with occasional stirring.[1]

-

After 72 hours, filter the mixture to separate the filtrate from the plant residue.

-

Concentrate the filtrate using a rotary vacuum evaporator to obtain the crude methanol extract.

Step 2: Liquid-Liquid Partitioning (Fractionation)

-

Dissolve the crude methanol extract in a mixture of n-hexane and methanol (1:1 ratio).

-

Transfer the mixture to a separating funnel and perform liquid-liquid partitioning.

-

Separate the n-hexane layer from the methanol layer. Repeat this process three times.

-

The remaining methanol extract is then partitioned with dichloromethane (DCM) in a 1:2 ratio (DCM:methanol). This should also be repeated three times.[1]

-

The resulting fractions (n-hexane, DCM, and residual methanol) should be concentrated using a rotary evaporator. This compound, being a sesquiterpene, is expected to be present in the less polar fractions like n-hexane or DCM.

Step 3: Chromatographic Separation and Purification

-

The n-hexane or DCM fraction, which is likely to contain this compound, is subjected to Vacuum Liquid Chromatography (VLC) for further separation.

-

The VLC column is packed with silica gel and eluted with a gradient of n-hexane and ethyl acetate.

-

Collect the fractions and monitor them using Thin Layer Chromatography (TLC).

-

Fractions showing similar TLC profiles are combined.

-

The combined fractions containing the compound of interest are then subjected to Gravity Column Chromatography (GCC) for final purification, again using a gradient of n-hexane and ethyl acetate.[1]

-

The purity of the isolated this compound can be assessed by TLC, and its structure can be confirmed using spectroscopic methods such as NMR and Mass Spectrometry.

Data Presentation

| Compound | Extraction Solvent | Concentration (mg/g of crude extract) | Reference |

| Curcumenol | Hexane | 59.56 ± 1.56 | [5] |

| Furanodienone | Hexane | 5.70 ± 0.26 | [5] |

| Curcumenol | Methanol | 32.40 ± 0.62 | [5] |

| Furanodienone | Methanol | 3.62 ± 0.11 | [5] |

Note: The yield of this compound may vary depending on the geographical source of the plant material, harvesting time, and the specific extraction conditions used.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the extraction and isolation of this compound from Curcuma aeruginosa rhizomes.

Caption: Workflow for this compound Extraction.

Signaling Pathways

The specific signaling pathways modulated by isolated this compound are not well-documented in the current scientific literature. However, studies on the crude extracts of Curcuma aeruginosa have indicated that they may regulate the MAPK and HIF-1 signaling pathways, which are implicated in conditions like androgenetic alopecia.[6] Further research is required to determine if this compound is a contributor to these effects and to elucidate its specific molecular targets.

Conclusion

The protocol outlined in this document provides a comprehensive framework for the extraction and isolation of this compound from the rhizomes of Curcuma aeruginosa. By following this methodology, researchers can obtain purified this compound for further studies into its potential pharmacological activities. The lack of extensive data on this compound's bioactivity and specific molecular mechanisms presents an opportunity for future research in the field of natural product drug discovery.

References

- 1. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. In vitro evaluation and phytochemical analysis of Curcuma aeruginosa Roxb. against human coronavirus OC43 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Network Pharmacology Reveals Curcuma aeruginosa Roxb. Regulates MAPK and HIF-1 Pathways to Treat Androgenetic Alopecia - PMC [pmc.ncbi.nlm.nih.gov]

High-Yield Synthesis of Aerugidiol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aerugidiol, a bridge-head oxygenated guaiane sesquiterpene isolated from the rhizomes of Curcuma aeruginosa, has garnered interest due to its unique chemical structure. To date, no total synthesis or high-yield synthetic method for this compound has been reported in peer-reviewed literature. This document provides essential information on its natural source and proposes a potential synthetic strategy based on established methodologies for structurally related guaiane sesquiterpenes. Furthermore, the potential biological activities of this compound are discussed in the context of related compounds isolated from the same plant genus.

Introduction

This compound is a natural product characterized by a guaiane skeleton with a distinctive bridge-head oxygenation. Its chemical formula is C₁₅H₂₂O₃. The complexity of its structure, featuring multiple stereocenters, presents a significant challenge for synthetic chemists. Currently, the only known source of this compound is the rhizomes of the plant Curcuma aeruginosa. The lack of a scalable synthetic route limits the availability of this compound for extensive biological evaluation and drug development studies.

This document outlines a proposed synthetic approach to this compound, drawing parallels from the successful total synthesis of other guaiane sesquiterpenes. It also provides context on the potential biological relevance of this compound by examining the known activities of other sesquiterpenes isolated from Curcuma aeruginosa.

Isolation from Natural Source

This compound is naturally found in and isolated from the rhizomes of Curcuma aeruginosa. The general procedure for its isolation involves:

-

Extraction: The dried and powdered rhizomes are typically extracted with a suitable organic solvent, such as methanol or ethanol.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, including column chromatography on silica gel and high-performance liquid chromatography (HPLC), to yield pure this compound.

Proposed Synthetic Strategy for this compound

While no specific synthesis of this compound has been published, a plausible retrosynthetic analysis and forward synthesis can be proposed based on the synthesis of structurally similar guaiane sesquiterpenes, such as (−)-oxyphyllol. The proposed strategy focuses on the construction of the core guaiane ring system followed by key oxidation and functional group manipulations.

Retrosynthetic Analysis

A potential retrosynthetic pathway for this compound is outlined below. The key disconnections involve a late-stage oxidation to install the bridge-head hydroxyl group and the formation of the seven-membered ring.

Caption: Retrosynthetic analysis of this compound.

Proposed Forward Synthesis Workflow

The proposed forward synthesis aims to construct the guaiane core and then introduce the required oxygen functionalities.

Caption: Proposed workflow for the total synthesis of this compound.

Proposed Experimental Protocol

The following is a hypothetical, high-level protocol for the key stages of the proposed synthesis. Note: These are not established and optimized procedures and would require significant experimental validation.

Step 1: Synthesis of a Bicyclic Precursor A suitable chiral starting material, such as a derivative of carvone, would undergo a series of reactions including conjugate additions and aldol condensations to construct a functionalized bicyclic system containing the five-membered ring and the necessary appendages for the seven-membered ring closure.

Step 2: Formation of the Guaiane Skeleton A ring-closing metathesis (RCM) reaction could be employed to form the seven-membered ring. Alternatively, an intramolecular alkylation or a radical cyclization could be explored.

Step 3: Functional Group Manipulation and Oxidation Following the successful formation of the guaiane core, a sequence of stereocontrolled reductions and oxidations would be necessary to install the hydroxyl and ketone functionalities at the correct positions. The most challenging step would be the stereoselective introduction of the bridge-head hydroxyl group. This might be achieved through a substrate-directed epoxidation followed by a reductive opening or a C-H oxidation reaction.

Quantitative Data

As there is no published synthesis of this compound, no quantitative data regarding reaction yields or purity is available.

| Synthesis Step | Product | Yield (%) | Purity (%) |

| Proposed Synthesis | This compound | Not Available | Not Available |

Potential Biological Activities and Signaling Pathways

While the specific biological activity of this compound has not been extensively studied, other sesquiterpenes isolated from Curcuma aeruginosa have demonstrated interesting pharmacological effects. Notably, some sesquiterpenes from this plant have been shown to possess anti-androgenic activity through the inhibition of the 5α-reductase enzyme.

Anti-Androgenic Mechanism of Action of Related Sesquiterpenes

The enzyme 5α-reductase is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Overactivity of this enzyme is implicated in conditions such as benign prostatic hyperplasia and androgenic alopecia. Sesquiterpenes from Curcuma aeruginosa that inhibit 5α-reductase could therefore have therapeutic potential in these areas.

Application Notes & Protocols for the Quantification of Aerugidiol in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aerugidiol is a bridge-head oxygenated guaiane sesquiterpene that has been isolated from the rhizomes of Curcuma aeruginosa. Sesquiterpenes from Curcuma species are known for their various biological activities, including anti-inflammatory and antibacterial properties. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological studies. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Quantitative Data Summary

The following table summarizes the quantitative data for this compound found in a study analyzing various Curcuma species. This data can be used as a reference for researchers working on the quantification of this compound.

| Plant Species | Analytical Method | This compound Content (mg/g of dried plant material) | Reference |

| Curcuma wenyujin | HPLC | 0.045 | [1][2] |

Experimental Protocols

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method developed for the simultaneous determination of multiple sesquiterpenes in Curcuma species.[1][2]

1. Sample Preparation: Ultrasonic Extraction

-

Objective: To efficiently extract this compound and other sesquiterpenes from the plant matrix.

-

Materials:

-

Dried and powdered rhizomes of the plant sample (e.g., Curcuma aeruginosa).

-

Methanol (HPLC grade).

-

Ultrasonic bath.

-

Vortex mixer.

-

Centrifuge.

-

0.45 µm syringe filters.

-

-

Procedure:

-

Weigh 0.5 g of the powdered plant material into a centrifuge tube.

-

Add 10 mL of methanol to the tube.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes.

-

After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis.

-

2. HPLC Instrumentation and Conditions

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).

-

Mobile Phase: Acetonitrile (A) and water (B).

-

Gradient Elution:

-

0-20 min: Linear gradient from 45% A to 70% A.

-

20-30 min: Isocratic at 70% A.

-

30-35 min: Linear gradient from 70% A to 100% A.

-

35-45 min: Isocratic at 100% A.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

3. Quantification

-

Prepare a stock solution of a certified this compound reference standard in methanol.

-

Create a series of calibration standards by diluting the stock solution to different concentrations.

-

Inject the calibration standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared plant extract sample.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Identification and Estimation of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on general methods for the analysis of volatile and semi-volatile compounds in Curcuma species.[3][4][5][6]

1. Sample Preparation: Hydrodistillation or Solvent Extraction

-

Objective: To isolate the volatile and semi-volatile fraction containing this compound.

-

Method A: Hydrodistillation (for essential oil)

-

Fresh or dried rhizomes are subjected to hydrodistillation using a Clevenger-type apparatus for a specified duration (e.g., 3-4 hours). The collected essential oil can be directly analyzed or diluted in a suitable solvent.

-

-

Method B: Solvent Extraction (for total extract)

-

Follow the ultrasonic extraction protocol described in Protocol 1. The resulting methanol extract can be concentrated and reconstituted in a solvent suitable for GC-MS analysis (e.g., hexane or ethyl acetate).

-